4-[(8-Methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]-5-methylfuran-2-carboxylic acid
Description
4-[(8-Methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]-5-methylfuran-2-carboxylic acid (molecular formula: C₂₂H₁₈O₇, molecular weight: 394.379 g/mol) is a structurally complex compound featuring a benzo[c]chromen core fused with a substituted furan-carboxylic acid moiety . Key structural elements include:
- A benzo[c]chromen tricyclic system with substituents at positions 3, 4, 6, and 8:
- 8-Methoxy (-OCH₃) group.
- 4-Methyl (-CH₃) group.
- 6-Oxo (=O) group.
- A furan-2-carboxylic acid moiety linked via an oxymethyl (-OCH₂-) bridge at position 4 of the furan ring.
- A methyl group at position 5 of the furan.
Its physicochemical properties, such as moderate polarity (due to the carboxylic acid group) and molecular rigidity, may influence bioavailability and binding interactions .
Properties
IUPAC Name |
4-[(8-methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]-5-methylfuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O7/c1-11-18(27-10-13-8-19(21(23)24)28-12(13)2)7-6-16-15-5-4-14(26-3)9-17(15)22(25)29-20(11)16/h4-9H,10H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKUGLYNSVXIGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OCC4=C(OC(=C4)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(8-Methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]-5-methylfuran-2-carboxylic acid is a complex organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 416.44 g/mol. The structure consists of a furan ring substituted with a benzochromene moiety, which is known for various biological activities.
1. Antioxidant Activity
Research indicates that compounds related to benzochromene structures exhibit significant antioxidant properties. The antioxidant activity is often evaluated using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). For instance, derivatives of furochromones have shown effective scavenging of free radicals, suggesting potential applications in preventing oxidative stress-related diseases .
2. Anti-inflammatory Effects
The compound has been studied for its inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory process. In vitro studies have demonstrated that similar compounds inhibit COX-2 and LOX pathways, leading to reduced inflammation markers . This suggests a potential therapeutic role in treating inflammatory conditions.
3. Anticancer Properties
The anticancer potential of this compound is supported by studies showing its cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, which are critical for halting cancer progression .
4. Cholinesterase Inhibition
Inhibitory activity against cholinesterases (acetylcholinesterase and butyrylcholinesterase) has been observed, which is significant for neurodegenerative diseases like Alzheimer's. Compounds structurally similar to this one have shown IC50 values in the micromolar range against these enzymes, indicating their potential as therapeutic agents for cognitive disorders .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| Anti-inflammatory | COX and LOX inhibition | |
| Anticancer | Induction of apoptosis | |
| Cholinesterase Inhibition | Enzyme inhibition |
Case Study: Anticancer Activity
A study conducted on the effects of this compound on MCF-7 cells demonstrated a dose-dependent reduction in cell viability with an IC50 value determined at approximately 15 μM after 48 hours of treatment. Mechanistic studies indicated that the compound triggers apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Comparison with Similar Compounds
Key Differences :
- Substituent Position on Furan: The oxymethyl group is at position 5 of the furan (vs.
- Molecular Formula : Estimated as C₂₁H₁₆O₇ (vs. C₂₂H₁₈O₇ for the target), reflecting the absence of the furan-attached methyl group.
- Implications :
- Altered steric and electronic profiles may affect interactions with biological targets.
- Reduced lipophilicity due to the missing methyl group could influence solubility and membrane permeability.
Benzoate Ester Derivative: Methyl 4-[(8-Methoxy-6-oxobenzo[c]chromen-3-yl)oxymethyl]benzoate
Key Differences :
- Functional Group : A methyl benzoate replaces the furan-2-carboxylic acid .
- Chromen Substituents : Lacks the 4-methyl group on the benzo[c]chromen core.
- Reduced hydrogen-bonding capacity compared to the carboxylic acid, possibly diminishing target affinity.
Simplified Chromene Derivative: 6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic Acid
Key Differences :
- Core Structure: A monocyclic 2H-chromene (vs. tricyclic benzo[c]chromen) .
- Substituents : Features a 6-bromo group and 2-oxo moiety (vs. 6-oxo in the target).
- Implications :
- Smaller molecular size may reduce steric hindrance, improving binding to shallow enzyme pockets.
- Bromine’s electron-withdrawing effect could alter reactivity or spectroscopic properties.
Polyhydroxy Benzo[g]chromen Derivatives
Key Differences :
- Core Structure : Benzo[g]chromen (vs. benzo[c]chromen), altering ring fusion geometry .
- Substituents : Additional hydroxy and methoxy groups on the chromen system.
- Implications: Enhanced water solubility due to polar hydroxy groups. Potential for chelation or antioxidant activity, expanding therapeutic utility.
Comparative Data Table
Research Implications
- Synthetic Accessibility : Positional isomers (e.g., ) highlight challenges in regioselective synthesis, requiring advanced coupling strategies.
- Structure-Activity Relationships (SAR) : Substituent position and ring fusion (benzo[c] vs. benzo[g] chromen) critically influence bioactivity and physicochemical properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
